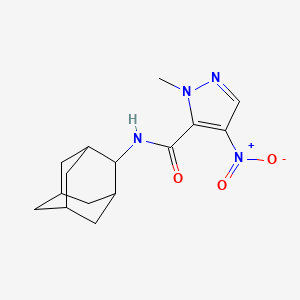
(2-Bromo-4-formylphenyl) 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-formylphenyl) 2-methylbenzoate is an organic compound with a complex structure that includes a bromine atom, a formyl group, and a methylbenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-formylphenyl) 2-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by formylation and esterification reactions. The specific conditions for these reactions can vary, but they often involve the use of reagents such as bromine, formylating agents, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions is crucial to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-formylphenyl) 2-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium cyanide (NaCN) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction of the bromine atom would yield a hydrogenated product.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Bromo-4-formylphenyl) 2-methylbenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its reactivity and potential to form various derivatives make it useful in probing biochemical pathways.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its ability to undergo various chemical transformations allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-formylphenyl) 2-methylbenzoate involves its interaction with molecular targets through its functional groups. The bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromobenzoate: Similar in structure but lacks the formyl group.
2-Bromo-4-fluoropentane: Contains a bromine atom but differs in the overall structure and functional groups.
Methyl 4-bromo-2-methoxybenzoate: Similar ester structure but with different substituents.
Uniqueness
(2-Bromo-4-formylphenyl) 2-methylbenzoate is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile compound in various fields of research and industry.
Propiedades
IUPAC Name |
(2-bromo-4-formylphenyl) 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10-4-2-3-5-12(10)15(18)19-14-7-6-11(9-17)8-13(14)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVYVHHRUFMFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B5702603.png)
![Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B5702605.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)



![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![4-METHOXY-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B5702647.png)


![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)
